Tyr-pro acetate
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Overview
Description
Tyr-pro acetate, also known as tyrosyl-prolyl acetate, is a dipeptide composed of the amino acids tyrosine and proline. This compound has gained attention due to its potential therapeutic properties, particularly in the field of neuroprotection and cognitive enhancement. It is derived from natural sources such as soy and milk proteins and has been studied for its ability to cross the blood-brain barrier and exert beneficial effects on brain function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-pro acetate typically involves the coupling of tyrosine and proline using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar peptide synthesis techniques. The process may involve the use of automated peptide synthesizers to ensure high yield and purity. After synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tyr-pro acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed
Major Products Formed
Oxidation: Dopaquinone and melanin-like compounds.
Reduction: Reduced forms of tyrosine.
Substitution: Nitrated or sulfonated tyrosine derivatives
Scientific Research Applications
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its neuroprotective effects, particularly in the context of Alzheimer’s disease and cognitive impairment
Mechanism of Action
The mechanism of action of Tyr-pro acetate involves its ability to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognition. It is believed to exert its effects by modulating neurotransmitter levels and reducing oxidative stress. The compound may interact with specific receptors and signaling pathways, such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, to enhance cognitive function .
Comparison with Similar Compounds
Similar Compounds
Gly-pro: Another dipeptide with potential cognitive benefits.
Leu-his: Known for its anti-inflammatory properties.
Trp-tyr: Studied for its role in preventing cognitive decline
Uniqueness
Tyr-pro acetate is unique due to its ability to cross the blood-brain barrier and its specific effects on memory and cognition. Unlike other dipeptides, it has shown significant potential in improving cognitive function in animal models of Alzheimer’s disease .
Properties
Molecular Formula |
C16H22N2O6 |
---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4.C2H4O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;1-2(3)4/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);1H3,(H,3,4)/t11-,12-;/m0./s1 |
InChI Key |
FMYVLDFNFMZANZ-FXMYHANSSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |
Origin of Product |
United States |
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